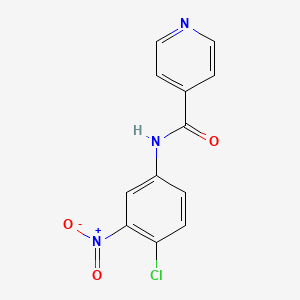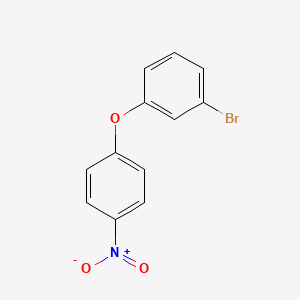![molecular formula C10H9ClF3NO B5696480 N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5696480.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide is a chemical compound with the molecular formula C10H9ClF3NO. It is commonly known as CF3 or CF3-amide. CF3 is a synthetic compound that is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of CF3 is not fully understood. However, studies have shown that it interacts with various biological targets, including enzymes and receptors. CF3 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
CF3 has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase. CF3 has also been found to modulate the activity of various receptors, including GABA(A) and NMDA receptors. Physiologically, CF3 has been found to have analgesic, anxiolytic, and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3 has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. CF3 is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, CF3 has some limitations. It is toxic and must be handled with care. It is also relatively expensive, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for CF3 research. One area of interest is the development of new drugs based on CF3. CF3 has been found to have promising anticancer and antibacterial properties, making it a potential candidate for the development of new drugs to treat these diseases. Another area of interest is the use of CF3 in material science. CF3 has been found to have unique properties that make it useful in the development of new materials, including polymers and coatings. Finally, there is interest in further understanding the mechanism of action of CF3. Identifying the biological targets of CF3 and its mode of action could lead to the development of more effective drugs and therapies.
Métodos De Síntesis
CF3 is synthesized through a multistep process that involves the reaction of 4-chloro-2-trifluoromethylphenylacetic acid with thionyl chloride to form the acid chloride. The acid chloride is then reacted with ammonia to form the amide. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
CF3 is used in various scientific research applications, including drug discovery, medicinal chemistry, and material science. It is commonly used as a building block in the synthesis of pharmaceutical compounds and as a reagent in organic chemistry reactions. CF3 has been found to have antibacterial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c1-2-9(16)15-8-4-3-6(11)5-7(8)10(12,13)14/h3-5H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCKNYKGAZSHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)



![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)

![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)

![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)


